2-Phenylfuro[2,3-C]quinoline
Description
Significance of Heterocyclic Systems in Drug Discovery
Heterocyclic compounds are integral to the architecture of numerous natural and synthetic molecules with profound biological effects. ijsrtjournal.comijnrd.org Their ring systems provide a versatile scaffold that medicinal chemists can modify to fine-tune interactions with specific biological targets, including enzymes, receptors, and nucleic acids. rroij.com This adaptability is a key reason why nitrogen-containing heterocycles are particularly widespread in pharmaceuticals. rroij.com The ability to systematically alter the structure of these compounds allows for the exploration of structure-activity relationships (SAR), a fundamental process in lead optimization aimed at enhancing therapeutic efficacy and reducing adverse effects. rroij.com
Furthermore, the structural variety inherent in heterocyclic scaffolds offers a powerful tool for overcoming drug resistance, a significant challenge in treating infectious diseases and cancer. rroij.com By creating structurally novel analogues, researchers can explore alternative mechanisms of action to circumvent resistance. rroij.com The development of new synthetic methodologies, such as metal-catalyzed cross-coupling reactions, has further expanded the accessible chemical space of functionalized heterocycles, accelerating the discovery of new drug candidates. nih.gov
The Furoquinoline Core as a Privileged Scaffold in Drug Design
Within the vast landscape of heterocyclic compounds, the furoquinoline core stands out as a "privileged scaffold." This term is used to describe molecular structures that are capable of binding to multiple, unrelated biological targets, thereby exhibiting a broad range of pharmacological activities. The furoquinoline framework, a fusion of a furan (B31954) ring and a quinoline (B57606) ring system, is a key structural motif in a class of alkaloids with significant biological properties. ontosight.aiwikipedia.orgmdpi.com
Furoquinoline alkaloids are predominantly found in plants of the Rutaceae family and are derived biosynthetically from anthranilic acid. semanticscholar.orgnih.gov The inherent biological activity of this scaffold has made it an attractive starting point for the design and synthesis of new therapeutic agents. ontosight.aimdpi.com Researchers have explored modifications to the furoquinoline core to develop compounds with potential applications as antimicrobial, antiviral, anticancer, and anti-inflammatory agents. wikipedia.orgmdpi.comontosight.ai
Classification and Structural Diversity of Furoquinolines with Research Relevance
Furoquinoline alkaloids can be classified based on the substitution pattern on their core structure. Some of the most well-known members include dictamnine, skimmianine (B1681810), and γ-fagarine. wikipedia.orgresearchgate.net Dictamnine is considered the simplest member of this group, while skimmianine is one of the most widespread. wikipedia.org
The structural diversity of furoquinolines extends beyond naturally occurring alkaloids. Synthetic chemistry has enabled the creation of a wide array of derivatives with varied biological activities. For instance, furo[2,3-b]quinoline (B11916999) and furo[3,2-c]quinoline (B8618731) represent two different isomeric arrangements of the fused rings, each with distinct chemical and pharmacological profiles. nih.govontosight.ai Research has shown that even small changes to the substituents on the furoquinoline scaffold can lead to significant differences in biological activity. For example, a study on substituted furo[2,3-c]quinolines found that a C2-butyl group conferred maximal potency as a Toll-like receptor 8 (TLR8) agonist, while other substitutions resulted in inactivity. ku.edu This highlights the importance of subtle structural modifications in directing the pharmacological effects of these compounds.
The exploration of furoquinoline derivatives continues to be an active area of research, with ongoing efforts to synthesize and evaluate new analogues for their therapeutic potential against a range of diseases. nih.govekb.eg
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C17H11NO |
|---|---|
Molecular Weight |
245.27 g/mol |
IUPAC Name |
2-phenylfuro[2,3-c]quinoline |
InChI |
InChI=1S/C17H11NO/c1-2-6-12(7-3-1)16-10-14-13-8-4-5-9-15(13)18-11-17(14)19-16/h1-11H |
InChI Key |
DNAACRXMZYLZOT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(O2)C=NC4=CC=CC=C43 |
Origin of Product |
United States |
Reaction Mechanisms and Reactivity of 2 Phenylfuro 2,3 C Quinoline Derivatives
Mechanistic Pathways of Furo[2,3-c]quinoline Formation
The construction of the furo[2,3-c]quinoline core is a complex process that can proceed through various mechanistic routes. These pathways are often dictated by the choice of starting materials, catalysts, and reaction conditions.
Nucleophile-Assisted Cyclization Mechanisms
Nucleophile-assisted cyclization represents a common strategy for the formation of the furo[2,3-c]quinoline ring system. These reactions typically involve the intramolecular attack of a nucleophilic oxygen atom onto an activated quinoline (B57606) precursor.
One plausible pathway involves the acid-catalyzed tandem reaction of a 4-hydroxyquinoline (B1666331) derivative with a suitable propargylic alcohol. In this mechanism, the propargylic alcohol is first converted to a reactive intermediate, which then undergoes a Friedel–Crafts-type reaction with the 4-hydroxyquinoline. This is followed by an intramolecular cyclization to form the fused furan (B31954) ring. For the synthesis of the isomeric furo[3,2-c]quinolones, this process can proceed via a Friedel–Crafts-type alkylation followed by a 5-exo-dig ring closure. nih.gov While this specific example pertains to the [3,2-c] isomer, similar principles of nucleophilic attack and cyclization can be conceptually applied to the formation of the [2,3-c] scaffold, likely starting from a 3-substituted quinoline precursor.
Another approach involves the intramolecular cyclization of o-cyano- or o-isocyano-β,β-difluorostyrenes. In these reactions, an organolithium or organomagnesium reagent attacks the cyano or isocyano group, generating an intermediate that undergoes intramolecular nucleophilic substitution of a vinylic fluorine to construct the quinoline or isoquinoline (B145761) ring. researchgate.net This highlights the versatility of intramolecular nucleophilic attacks in building fused heterocyclic systems.
Radical Reaction Pathways in Furoquinoline Synthesis
Radical reactions offer an alternative and powerful method for the construction of complex heterocyclic scaffolds, including the furoquinoline core. These reactions often proceed under mild conditions and can tolerate a variety of functional groups.
Manganese(III) acetate-mediated radical cyclization has been employed in the synthesis of related quinoline alkaloids. nih.gov This process typically involves the generation of a radical species which then undergoes an intramolecular cyclization onto an aromatic ring. While direct evidence for the synthesis of 2-phenylfuro[2,3-c]quinoline via this specific radical pathway is not extensively documented, the general principles of radical cyclization are applicable. For instance, a radical could be generated on a side chain attached to the quinoline core, which then attacks the furan ring or a precursor to form the fused system. The regioselectivity of such cyclizations is a critical aspect, often influenced by the stability of the radical intermediates and the transition states. mdpi.com
Electrophilic and Nucleophilic Substitution Patterns on the Furoquinoline Core
The reactivity of the furo[2,3-c]quinoline core towards electrophilic and nucleophilic substitution is dictated by the electron distribution within the fused aromatic system. The quinoline portion is generally electron-deficient, particularly at the 2- and 4-positions, making it susceptible to nucleophilic attack. iust.ac.ir Conversely, the furan ring is electron-rich and more prone to electrophilic substitution, typically at the 2- and 5-positions of a standalone furan. quora.com
In the context of the fused furo[2,3-c]quinoline system, electrophilic attack is expected to favor the furan moiety. The precise position of substitution would be influenced by the directing effects of the phenyl group at the 2-position and the electronic influence of the fused quinoline ring.
Nucleophilic substitution reactions are more likely to occur on the quinoline part of the molecule. The presence of the electron-withdrawing nitrogen atom makes the pyridine (B92270) ring susceptible to attack by nucleophiles. Reactions such as the Minisci reaction, which involves the attack of nucleophilic radicals on protonated heteroaromatic compounds, typically occur at the 2- and 4-positions of the quinoline ring. iust.ac.ir
Stereochemical Aspects in Furo[2,3-c]quinoline Synthesis
The synthesis of furo[2,3-c]quinoline derivatives can involve the formation of stereocenters, particularly when the cyclization process creates chiral carbons or when chiral starting materials are employed. The stereochemical outcome of these reactions is a crucial aspect of their synthetic utility.
In catalytic enantioselective 1,3-dipolar cycloadditions of azomethine ylides, the use of chiral metal-ligand complexes has proven effective in controlling the enantioselectivity of the reaction, leading to the formation of pyrrolidines with multiple stereocenters in a highly controlled manner. nih.gov While this example pertains to the formation of a five-membered nitrogen-containing ring, the principles of asymmetric catalysis can be extended to the synthesis of chiral furo[2,3-c]quinoline derivatives. For instance, a chiral catalyst could be employed to control the facial selectivity of a key cyclization step, leading to the preferential formation of one enantiomer.
The stereochemistry of the final product is often determined in the key bond-forming step. Factors such as the geometry of the transition state, steric hindrance, and the nature of the catalyst and reactants all play a significant role in dictating the stereochemical outcome.
Specific Transformations of the Furo[2,3-c]quinoline Scaffold
Once the furo[2,3-c]quinoline core is assembled, it can undergo a variety of chemical transformations to introduce further complexity and functionality.
1,3-Dipolar Cycloaddition Reactions on Furoquinoline Derivatives
The furo[2,3-c]quinoline scaffold, containing both electron-rich furan and electron-deficient quinoline components, presents interesting possibilities for cycloaddition reactions. 1,3-dipolar cycloadditions are powerful synthetic tools for the construction of five-membered heterocyclic rings.
Azomethine ylides are common 1,3-dipoles used in these reactions to synthesize pyrrolidine (B122466) rings. nih.govrsc.org The reaction of an azomethine ylide with a double bond on the furo[2,3-c]quinoline system could lead to the formation of novel polycyclic structures. The regioselectivity and stereoselectivity of such cycloadditions would be of significant interest. The double bond in the furan ring of the furo[2,3-c]quinoline could potentially act as the dipolarophile. The success and outcome of such a reaction would depend on the reactivity of the furan double bond towards the specific azomethine ylide.
Reissert-Henze Reactions Applied to Furoquinoline N-oxides
Information regarding the application of the Reissert-Henze reaction specifically to this compound N-oxides is not available in the current body of scientific literature. While the parent compound, furo[2,3-c]quinoline 5-oxide, is known, its reactivity in this context has not been reported.
Thionation Reactions of Furoquinolineones
There are no specific studies or data available on the thionation of 2-phenylfuro[2,3-c]quinolinone derivatives. Research on the synthesis and reactivity of various furoquinoline isomers exists, but the conversion of the quinolinone carbonyl group to a thiocarbonyl within this specific scaffold is not described.
Theoretical and Computational Investigations of 2 Phenylfuro 2,3 C Quinoline
Quantum Chemical Studies (e.g., DFT-based Descriptors)
Quantum chemical studies, especially those employing Density Functional Theory (DFT), are pivotal in understanding the intrinsic properties of 2-Phenylfuro[2,3-c]quinoline. These methods allow for the detailed analysis of its electronic structure and the prediction of its reactivity.
Electronic Structure Analysis and Aromaticity Considerations
The electronic structure of furo[2,3-c]isoquinolines has been rationalized using DFT and time-dependent DFT calculations, which helps in understanding the effect of substitution patterns on their fluorescence quantum yields. researchgate.net In a study on related heteroaromatic bowl-shaped molecules, NICS (Nucleus-Independent Chemical Shift) values indicated that while the six-membered rings maintain similar local aromaticity, the five-membered rings show variations. kuleuven.be Specifically, the aromaticity of the five-membered heterocyclic rings can decrease with an increase in the C-X bond length. kuleuven.be
Reactivity Prediction through Computational Methods
Computational methods are instrumental in predicting the reactivity of quinoline (B57606) derivatives. DFT can be used to calculate various descriptors that correlate with reactivity, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). chimicatechnoacta.ru The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. chimicatechnoacta.ru
A novel quantum mechanics-based computational workflow has been introduced for the regioselective prediction of C–H activation, which is a key reaction in the functionalization of such compounds. beilstein-journals.org This workflow utilizes semi-empirical quantum calculations to efficiently predict reaction outcomes by considering mechanisms like concerted metallation deprotonation. beilstein-journals.org Such predictive models are crucial for designing new synthetic routes and accelerating the development of novel materials and therapeutic agents. beilstein-journals.org
Molecular Docking Studies of Furoquinoline-Target Interactions
Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used to understand the interactions between furoquinoline derivatives and their biological targets.
Ligand-Protein Interaction Profiling and Binding Mode Analysis
Molecular docking studies provide detailed insights into how furoquinoline derivatives interact with their target proteins at the atomic level. For example, docking studies of furo[2,3-c]quinolines with human Toll-like receptor 8 (TLR8) have rationalized the structure-activity relationships observed, showing why certain substituents confer maximal potency while others lead to inactivity. nih.gov The analysis of ligand-protein interactions can reveal crucial binding modes, such as the formation of hydrogen bonds and hydrophobic interactions, which are essential for the biological activity of the compounds. niscpr.res.inajchem-a.comnih.gov
In a study on 2-isopropylfuro[2,3-b]quinolines, molecular docking was used to understand the interactions with the Epidermal Growth Factor Receptor (EGFR). niscpr.res.inresearchgate.net The results indicated that the presence of the quinolone moiety enhances biological efficacy. researchgate.net Similarly, docking studies on other quinoline derivatives have identified key amino acid residues involved in binding, providing a basis for the design of more potent inhibitors. tubitak.gov.trderpharmachemica.com
| Compound/Derivative | Target Protein | Key Interactions/Findings |
| Furo[2,3-c]quinolines | Human TLR8 | Rationalized structure-activity relationships based on substituent effects. nih.gov |
| 2-Isopropylfuro[2,3-b]quinolines | EGFR | Quinolone moiety enhances binding; pyrano moiety shows better interaction than furo moiety. niscpr.res.inresearchgate.net |
| Pyrazoline and pyrimidine (B1678525) containing quinoline derivatives | HIV Reverse Transcriptase | Showed good binding interactions with the active domain of the receptor. tubitak.gov.tr |
| 2H-thiopyrano[2,3-b]quinoline derivatives | CB1a | Revealed potential bioactivity with high binding affinity and hydrogen bonding. nih.govsemanticscholar.org |
Computational Prediction of Binding Affinities
Computational methods are also employed to predict the binding affinities of ligands to their protein targets. These predictions are often expressed as a scoring function, which estimates the free energy of binding. pucrs.bru-strasbg.frnih.gov For instance, the binding affinities of 2H-thiopyrano[2,3-b]quinoline derivatives against the CB1a protein were calculated, with values ranging from -5.3 to -6.1 Kcal/mol. nih.gov
The development of accurate scoring functions is an active area of research, with machine learning methods showing promise in improving the predictive power of these computational models. pucrs.brnih.gov These advanced methods can lead to more reliable predictions of binding affinity, which is a critical factor in drug discovery. arxiv.orgmdpi.com
| Derivative Series | Target | Predicted Binding Affinity (kcal/mol) |
| Atanine, pyrano[2,3-b]quinolines, and furo[2,3-b]quinolines | EGFR | -4.61 to -7.85 niscpr.res.inresearchgate.net |
| 2H-thiopyrano[2,3-b]quinolines | CB1a | -5.3 to -6.1 nih.gov |
| Pyrazoline and pyrimidine containing quinoline derivatives | HIV Reverse Transcriptase | Compound 4 showed the highest docking score of -10.675. tubitak.gov.tr |
Quantitative Structure-Activity Relationship (QSAR) Analysis for Furoquinoline Derivatives
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to guide the design of more potent analogues.
3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are powerful tools for developing these predictive models. nih.gov For instance, a 3D-QSAR study on fluoroquinolone derivatives was conducted to design new antibacterial agents. researchgate.netmdpi.com The best QSAR equation model obtained was used to rationally design derivatives with potentially better antibacterial activity. researchgate.net These models help in identifying the key structural features that influence the biological activity of the compounds. nih.gov
QSAR studies have been successfully applied to various quinoline derivatives to predict their antibacterial and other biological activities. nih.govresearchgate.net The insights gained from QSAR analyses, combined with molecular docking and other computational methods, provide a comprehensive understanding of the structure-activity landscape of furoquinoline derivatives, thereby facilitating the discovery of new and effective therapeutic agents. benthamdirect.com
Conformational Analysis and Molecular Dynamics Simulations of Furoquinoline Systems
The three-dimensional structure and dynamic behavior of molecules are pivotal in determining their physical, chemical, and biological properties. For fused heterocyclic systems like this compound, understanding their conformational preferences and molecular dynamics is crucial. Computational chemistry provides powerful tools to investigate these aspects at an atomic level. Conformational analysis explores the various spatial arrangements (conformations) of a molecule and their corresponding energy levels, while molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time. libretexts.org
Conformational Analysis
Theoretical methods, particularly quantum mechanical calculations like Density Functional Theory (DFT), are employed to perform conformational analysis. A key technique is the relaxed potential energy surface (PES) scan. uni-muenchen.deaip.org In a PES scan for this compound, the dihedral angle between the phenyl ring and the furoquinoline core is systematically varied (e.g., from 0° to 180°), and for each incremental step, the energy of the molecule is calculated after allowing the rest of the geometry to relax. researchgate.net This process identifies the lowest-energy (most stable) conformations and the energy barriers required for rotation between them.
For phenyl-substituted aromatic systems, steric hindrance between hydrogen atoms on adjacent rings often leads to a non-planar ground state. lanl.gov The most stable conformation typically involves a twisted arrangement where the phenyl ring is at a specific angle to the main heterocycle to minimize repulsive forces, while still allowing for some degree of π-orbital overlap.
The table below illustrates the type of data generated from a hypothetical potential energy surface scan for the rotation of the phenyl group in this compound. The lowest energy is found at a twisted conformation (e.g., 40°), with energy barriers for planar and perpendicular arrangements.
| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation |
| 0 | 2.5 | Eclipsed (Planar) |
| 20 | 0.5 | Twisted |
| 40 | 0.0 | Most Stable (Twisted) |
| 60 | 0.8 | Twisted |
| 90 | 3.0 | Perpendicular |
This table is illustrative and presents hypothetical data to demonstrate the output of a potential energy surface scan.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations offer a way to observe the behavior of a molecule over time, providing insights that complement the static picture from conformational analysis. nih.gov An MD simulation calculates the trajectory of every atom in the system based on a chosen force field, which is a set of parameters that approximates the potential energy of the molecular system. nih.gov Widely used force fields for small organic molecules include the General AMBER Force Field (GAFF) and the CHARMM General Force Field (CGenFF). nih.gov
Simulations of this compound would reveal the flexibility of the molecule at a given temperature, including the rotation of the phenyl group and vibrations of the fused rings. These simulations can show how the molecule interacts with its environment, such as a solvent or a biological receptor, and how its conformation changes over time. rsc.org The aggregation behavior of aromatic molecules can also be studied, where simulations show a preference for T-shaped or parallel-displaced stacking configurations to maximize favorable π-π interactions. researchgate.netrsc.org
Setting up an MD simulation requires defining several key parameters, which are outlined in the illustrative table below.
| Parameter | Typical Value / Description | Purpose |
| Force Field | GAFF, CGenFF, OPLS-AA | Defines the potential energy function for interatomic interactions. nih.gov |
| Ensemble | NVT (Canonical) or NPT (Isothermal-Isobaric) | Defines the thermodynamic variables that are kept constant (N: Number of atoms; V: Volume; T: Temperature; P: Pressure). nih.gov |
| Temperature | 298 K (Room Temperature) | The temperature at which the simulation is run, controlled by a thermostat. nih.gov |
| Pressure | 1 atm | The pressure at which the simulation is run, controlled by a barostat (in NPT). |
| Timestep | 1-2 fs (femtoseconds) | The small time interval between successive energy and force calculations. nih.gov |
| Simulation Time | 100 ns - 1 µs (nanoseconds to microseconds) | The total duration of the simulation, which must be long enough to observe the phenomena of interest. |
This table is illustrative and presents typical parameters for an MD simulation of a small aromatic molecule.
Through these computational techniques, a detailed understanding of the structural preferences and dynamic nature of this compound can be achieved, providing foundational knowledge for predicting its behavior and interactions in various chemical and biological contexts.
Biological Activity and Mechanistic Insights of 2 Phenylfuro 2,3 C Quinoline Derivatives
Anticancer Activities and Molecular Targets
The quinoline (B57606) ring is a versatile scaffold in the development of anticancer agents, with its derivatives demonstrating a range of antitumor effects. nih.gov These effects are achieved through various mechanisms, including the inhibition of critical cellular pathways and enzymes, modulation of the cell cycle, and induction of apoptosis. researchgate.net
PI3K/Akt-mTOR Pathway Inhibition
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) signaling cascade is a crucial pathway that regulates cell proliferation, growth, and survival. nih.govnih.gov Its deregulation is a common feature in many cancers, making it a prime target for anticancer therapies. nih.gov
Derivatives of the quinoline scaffold have been identified as potent inhibitors of this pathway. For instance, 6-(4-phenoxyphenyl)-N-phenylquinolin-4-amine (PQQ) has been discovered as a potent mTOR inhibitor with an IC50 value of 64 nM. nih.gov It functions as a dual mTORC1 and mTORC2 inhibitor, effectively disrupting the entire mTOR kinase-dependent functions and the feedback activation of the PI3K/Akt pathway. nih.gov The inhibition of this pathway by quinoline-based compounds can lead to a significant reduction in tumor growth. nih.gov
| Compound | Target | IC50 | Cell Line | Reference |
| 6-(4-phenoxyphenyl)-N-phenylquinolin-4-amine (PQQ) | mTOR | 64 nM | Human promyelocytic leukemia HL-60 | nih.gov |
Hypoxia-Inducible Factor-1 Alpha (HIF-1α) Modulation
Hypoxia-inducible factor-1 alpha (HIF-1α) is a key transcription factor that enables cellular adaptation to low oxygen conditions, a common characteristic of the tumor microenvironment. bmbreports.org HIF-1α promotes tumor progression by regulating genes involved in angiogenesis, metabolism, and cell survival. bmbreports.orgimrpress.com
Under hypoxic conditions, HIF-1α is stabilized and translocates to the nucleus, where it activates the transcription of target genes. imrpress.com The modulation of HIF-1α activity is a promising strategy for cancer therapy. While direct evidence for 2-phenylfuro[2,3-c]quinoline derivatives modulating HIF-1α is still emerging, the broader class of quinoline derivatives has been shown to influence pathways that are interconnected with HIF-1α signaling. For example, the inhibition of the PI3K/Akt/mTOR pathway, as discussed previously, can indirectly affect HIF-1α activity, as this pathway is an upstream regulator of HIF-1α. Furthermore, some antitumor drugs have been designed to target HIF-1α. imrpress.com
DNA Intercalation and DNA Synthesis Inhibition
DNA intercalation is a mechanism of action for several anticancer drugs, where the compound inserts itself between the base pairs of the DNA double helix. semanticscholar.org This interaction can disrupt DNA replication and transcription, ultimately leading to cell death. semanticscholar.orgmdpi.com Quinoline-based compounds have been shown to act as DNA intercalators. nih.govbiorxiv.org
These compounds can inhibit various enzymes that interact with DNA, such as DNA methyltransferases, polymerases, and base excision repair glycosylases. nih.govbiorxiv.org For example, certain quinoline analogs have demonstrated the ability to intercalate into DNA bound by the bacterial DNA methyltransferase CamA, causing a conformational change that inhibits the enzyme's function. nih.govbiorxiv.org This mechanism is not limited to bacterial enzymes, as these analogs also show inhibitory activity against human DNMT1. nih.govbiorxiv.org The ability to intercalate into DNA and inhibit its synthesis and repair makes these compounds potent cytotoxic agents. semanticscholar.org
Enzyme Inhibition (e.g., Tyrosine Kinases, Topoisomerase, Tubulin Polymerization, DHODH Kinase)
Quinoline derivatives have demonstrated the ability to inhibit a variety of enzymes that are crucial for cancer cell proliferation and survival. nih.gov
Tyrosine Kinases: These enzymes are key components of signaling pathways that control cell growth and differentiation. Their aberrant activation is a hallmark of many cancers. Quinoline-based compounds have been developed as inhibitors of various tyrosine kinases, including the epidermal growth factor receptor (EGFR) kinase. nih.gov
Topoisomerases: These enzymes are essential for resolving topological problems in DNA during replication and transcription. nih.gov Inhibition of topoisomerases leads to DNA damage and cell death. semanticscholar.org Several quinoline derivatives, such as indeno[1,2-c]quinolines, have been identified as dual inhibitors of topoisomerase I and II. nih.gov Pyrazolo[4,3-f]quinoline derivatives have also been synthesized and shown to inhibit topoisomerase I and IIα. mdpi.comnih.gov
Tubulin Polymerization: Microtubules, which are polymers of tubulin, are essential for cell division. nih.gov Inhibition of tubulin polymerization disrupts the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis. Quinoline-indole derivatives have been shown to inhibit tubulin polymerization by binding to the colchicine (B1669291) binding site. nih.gov
| Derivative Class | Target Enzyme | Mechanism | Reference |
| Indeno[1,2-c]quinolines | Topoisomerase I & II | Dual Inhibition | nih.gov |
| Pyrazolo[4,3-f]quinolines | Topoisomerase I & IIα | Inhibition | mdpi.comnih.gov |
| Quinoline-indole derivatives | Tubulin | Inhibition of Polymerization | nih.gov |
Cell Cycle Modulation and Apoptosis Induction
The ability to modulate the cell cycle and induce apoptosis (programmed cell death) is a key characteristic of many effective anticancer agents. researchgate.net Quinoline derivatives have been shown to exert their cytotoxic effects through these mechanisms. researchgate.netrjraap.com
Treatment of cancer cells with certain quinoline derivatives can lead to cell cycle arrest at specific phases, such as the G2/M phase. rjraap.com This prevents the cells from dividing and proliferating. Furthermore, these compounds can induce apoptosis through both intrinsic and extrinsic pathways. nih.govrjraap.com For example, the synthetic quinoline derivative 9IV-c has been shown to induce apoptosis in A549 lung cancer cells by increasing the Bax/Bcl-2 ratio and activating caspases-9 and -3, which are key effectors of the intrinsic apoptotic pathway. rjraap.com Similarly, PQQ induces apoptosis in HL-60 leukemia cells via a mitochondrial-dependent pathway. nih.gov
Antimicrobial and Antifungal Mechanisms
In addition to their anticancer properties, quinoline derivatives have also shown promise as antimicrobial and antifungal agents. mdpi.comresearchgate.net
Some 2-phenylquinoline (B181262) derivatives have been synthesized and evaluated for their antibacterial activity against various strains, including Escherichia coli and Staphylococcus aureus, showing good activity. researchgate.net The mechanism of action is thought to involve the disruption of essential bacterial processes.
In the realm of antifungal activity, quinoline derivatives linked to a chalcone (B49325) moiety have been found to exhibit potent activity against Candida albicans, particularly when combined with fluconazole (B54011). nih.gov Preliminary mechanistic studies suggest that these compounds inhibit the formation of hyphae, which are crucial for the virulence of C. albicans. nih.gov They also induce the accumulation of reactive oxygen species (ROS), damage the mitochondrial membrane potential, and decrease intracellular ATP content, leading to mitochondrial dysfunction. nih.gov
Inhibition of Microbial Growth (Bacteria and Fungi)
Derivatives of the quinoline scaffold have demonstrated significant potential in the inhibition of both bacterial and fungal growth. Research into compounds structurally related to this compound has provided insights into their antimicrobial capabilities.
For instance, a series of pyrrolo[3,4-b]quinolin-2(3H)-yl)benzamides, synthesized from 9-phenylfuro[3,4-b]quinoline-1,3-diones, were evaluated for their in vitro antibacterial activity. tandfonline.comtandfonline.com One particular compound from this series exhibited notable efficacy against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values of 0.25 mg/mL for Escherichia coli and Staphylococcus aureus, and 0.5 mg/mL for Enterococcus faecalis. tandfonline.comtandfonline.com The antibacterial action of these quinoline-containing compounds is hypothesized to involve the targeting of penicillin-binding protein (PBP), which leads to the inhibition of bacterial growth. tandfonline.com
In the realm of antifungal activity, various quinoline derivatives have shown promise. nih.govmdpi.com For example, a series of new fluorinated quinoline analogs demonstrated good antifungal activity, with some compounds exhibiting over 80% activity against Sclerotinia sclerotiorum and one displaying 80.8% activity against Rhizoctonia solani at a concentration of 50 μg/mL. mdpi.com Furthermore, novel spiro[pyrrolidine-2,3'-quinoline]-2'-one derivatives have been identified as potent antifungal agents, with some showing stronger activity against Candida albicans and Aspergillus flavus than the commercial antifungal drugs fluconazole and polyoxin (B77205) B. nih.gov
Below is a table summarizing the antimicrobial activity of selected quinoline derivatives.
| Derivative Class | Target Microorganism | Activity (MIC/Inhibition) | Reference |
| Pyrrolo[3,4-b]quinolin-2(3H)-yl)benzamides | E. coli | 0.25 mg/mL | tandfonline.comtandfonline.com |
| S. aureus | 0.25 mg/mL | tandfonline.comtandfonline.com | |
| E. faecalis | 0.5 mg/mL | tandfonline.comtandfonline.com | |
| Fluorinated quinoline analogs | S. sclerotiorum | >80% inhibition at 50 µg/mL | mdpi.com |
| R. solani | 80.8% inhibition at 50 µg/mL | mdpi.com | |
| Spiro[pyrrolidine-2,3'-quinoline]-2'-one derivatives | C. albicans | Stronger than fluconazole & polyoxin B | nih.gov |
| A. flavus | Stronger than fluconazole & polyoxin B | nih.gov |
Targeting Specific Pathogenic Proteins (e.g., SAP3, β-glucanase, Sterol 14-alpha Demethylase)
The mechanism of antifungal action for some quinoline derivatives has been explored through their interaction with specific pathogenic proteins. While direct evidence for this compound is limited, studies on related compounds offer valuable insights.
One key target is Sterol 14-alpha Demethylase (CYP51) , an essential enzyme in the biosynthesis of ergosterol, a vital component of fungal cell membranes. nih.gov Inhibition of this enzyme disrupts the fungal cell membrane integrity, leading to cell death. nih.gov Azole antifungals are well-known inhibitors of CYP51.
Another potential target is β-glucanase , an enzyme involved in the morphogenesis and cell wall maintenance of fungi. nih.govscielo.org.mx Inhibition of β-glucanase can compromise the structural integrity of the fungal cell wall. scielo.org.mx For example, apigenin (B1666066) and luteolin (B72000) have been shown to inhibit fungal endo-1,3-β-glucanase activity. scielo.org.mx
Furthermore, Secreted Aspartic Proteases (SAPs) , such as SAP3, are virulence factors in pathogenic fungi like Candida albicans, playing a role in tissue invasion and nutrient acquisition. In silico studies on pyrrolo[1,2-a]quinoline (B3350903) derivatives have suggested their potential to bind to and inhibit pathogenic proteins including SAP3. researchgate.net
The investigation of spiro[pyrrolidine-2,3'-quinoline]-2'-one derivatives revealed their action as non-competitive inhibitors of chitin (B13524) synthase , another crucial enzyme for fungal cell wall synthesis. nih.gov Docking studies confirmed a strong affinity of these compounds for chitin synthase from C. albicans. nih.gov
Anti-inflammatory Properties and Modulation of Inflammatory Pathways
Cytokine Production Modulation (e.g., TNF-α, IL-6 Inhibition)
Research has indicated that furoquinoline derivatives possess anti-inflammatory properties, partly through the modulation of pro-inflammatory cytokine production.
A study on furo[2,3-c]quinolines identified them as pure Toll-like receptor 8 (TLR8) agonists. nih.gov Activation of TLR8 can lead to the induction of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) . nih.gov Specifically, a C2-butyl substituted furo[2,3-c]quinoline was found to induce TNF-α, IL-1β, IL-6, and IL-8 in a dose-dependent manner. nih.gov
In a different study, 2-(furan-2-yl)-4-phenoxyquinoline derivatives were synthesized and evaluated for their anti-inflammatory effects. nih.gov One of the most potent compounds, 1-[3-[(2-furan-2-yl)quinolin-4-yloxy]phenyl]ethanone, demonstrated significant inhibition of TNF-α formation with an IC50 value of 2.3 µM, which was more potent than the reference compound genistein (B1671435) (IC50 of 9.1 µM). nih.gov
The table below presents the inhibitory concentrations of selected furoquinoline derivatives on TNF-α formation.
| Compound | IC50 for TNF-α Inhibition (µM) | Reference |
| 1-[3-[(2-Furan-2-yl)quinolin-4-yloxy]phenyl]ethanone | 2.3 | nih.gov |
| Genistein (reference) | 9.1 | nih.gov |
Neurological and Enzyme Inhibitory Activities
Acetylcholinesterase and Butyrylcholinesterase Inhibition
Derivatives of the quinoline scaffold have been extensively investigated as inhibitors of cholinesterases, enzymes pivotal in the progression of Alzheimer's disease.
Several studies have reported on the potential of various quinoline-based compounds to inhibit both Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) . nih.govumsha.ac.ireuropeanreview.org For example, novel 2-amino-pyrano[3,2-c]quinoline-3-carbonitrile derivatives have been identified as potent BChE inhibitors. umsha.ac.ir One such derivative, 2-amino-4-(4-((4-fluorobenzyl)oxy)-3-methoxyphenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c] quinoline-3-carbonitrile, exhibited the best anti-BChE activity with an IC50 value of 1.00±0.07 µM. umsha.ac.ir
Similarly, a series of 2,3-dihydro-1H-cyclopenta[b]quinoline derivatives showed comparable activity to the drug tacrine (B349632) against AChE, with some compounds demonstrating higher affinity for AChE over BChE. uj.edu.pl Compound 6h from this series was the most active with an IC50 of 3.65 nM. umsha.ac.ir
The inhibitory activities of selected quinoline derivatives are summarized in the table below.
| Derivative Class | Target Enzyme | IC50 Value | Reference |
| 2-Amino-pyrano[3,2-c]quinoline-3-carbonitriles | BChE | 1.00 ± 0.07 µM | umsha.ac.ir |
| 2,3-Dihydro-1H-cyclopenta[b]quinolines | AChE | 3.65 nM | umsha.ac.ir |
Mechanisms of Cholinesterase Binding (Anionic Catalytic Site, Peripheral Anionic Site)
The mechanism by which these quinoline derivatives inhibit cholinesterases often involves interaction with key sites on the enzyme. Cholinesterases possess a catalytic anionic site (CAS) within a deep gorge and a peripheral anionic site (PAS) at the gorge's entrance. umsha.ac.ir
Kinetic and molecular docking studies of 2-amino-pyrano[3,2-c]quinoline-3-carbonitrile derivatives have revealed that they act as mixed inhibitors, binding to both the CAS and the PAS of BChE. umsha.ac.ir The methoxy (B1213986) group on the phenyl ring of these compounds was found to play a significant role in interacting with the PAS of the enzyme. umsha.ac.ir
Similarly, molecular modeling of 2,3-dihydro-1H-cyclopenta[b]quinoline derivatives indicated that these compounds also demonstrate a binding mode that interacts with both the catalytic and peripheral sites of AChE. uj.edu.pl This dual binding capability is a desirable characteristic for potential Alzheimer's disease therapeutics, as the PAS is also implicated in the aggregation of amyloid-beta peptides.
Central Nervous System Activity (e.g., 5-HT2CR Agonism)
The serotonin (B10506) 2C receptor (5-HT2C) is a G protein-coupled receptor that is widely distributed throughout the central nervous system and is involved in regulating mood, appetite, and anxiety. wikipedia.org As such, 5-HT2C receptor agonists are investigated for treating obesity, psychiatric disorders, and other conditions. wikipedia.orgwikipedia.org Activation of these receptors is known to inhibit the release of dopamine (B1211576) and norepinephrine (B1679862) in specific brain regions. wikipedia.org
While various quinoline-based scaffolds are being explored for their effects on the central nervous system, current scientific literature does not provide direct evidence of 5-HT2CR agonistic activity for the this compound structure itself. wikipedia.orgcore.ac.uknih.gov Research into 5-HT2C agonists has focused on other heterocyclic structures, such as (S)-2-(chloro-5-fluoro-indol-1-yl)-1-methylethylamine and vabicaserin, which is a tetrahydroquinoline-fused diazepine (B8756704) derivative. wikipedia.orgresearchgate.net Studies have demonstrated that selective 5-HT2C receptor agonists can reduce excessive behaviors in animal models, suggesting potential for treating obsessive-compulsive disorder and depression. researchgate.net Further investigation is required to determine if the this compound scaffold shares any of these CNS activities.
Immunomodulatory Effects
Toll-like Receptor 8 (TLR8) Agonistic Activity
Derivatives of the furo[2,3-c]quinoline scaffold have been identified as potent and exquisitely selective agonists for human Toll-like receptor 8 (TLR8). mdpi.com TLR8 agonists are of significant interest as potential vaccine adjuvants because they activate myeloid dendritic cells and monocytes, leading to the robust production of T helper 1 (Th1)-polarizing cytokines like Interleukin-12 (IL-12), IL-18, and Tumor Necrosis Factor-α (TNF-α). mdpi.comthieme-connect.com
Investigations have revealed that certain 4-amino-furo[2,3-c]quinolines exhibit pure TLR8 agonistic activity without any detectable TLR7 activity. mdpi.com This selectivity is a key advantage, as mixed TLR7/TLR8 activity can lead to different immune response profiles. The most potent compound identified in one study was a C2-butyl substituted furo[2,3-c]quinoline, which demonstrated an EC50 of 1.6 µM in human TLR8 reporter gene assays. mdpi.comresearchgate.net This compound was shown to induce prominent pro-inflammatory cytokines, including IL-12 and IL-18, but was devoid of interferon-α (IFN-α) inducing properties, confirming its high selectivity for human TLR8. mdpi.comthieme-connect.com
Structure-Activity Relationship for TLR8 Modulation
The structure-activity relationship (SAR) for TLR8 agonism in the furo[2,3-c]quinoline series is stringent, particularly concerning the substituent at the C2 position. mdpi.com
Key SAR findings include:
C2-Alkyl Chain Length: Potency is highly dependent on the length of the alkyl chain at the C2 position. A C2-butyl group was found to confer maximal potency. mdpi.comresearchgate.net
Steric Hindrance: The binding site shows intolerance to steric bulk. Activity is abrogated by branched alkyl groups (e.g., isobutyl, sec-butyl, tert-butyl), cycloaliphatic groups (e.g., cyclopentyl, cyclohexyl), or aromatic groups at the C2 position. mdpi.com
C1 Substitutions: Compounds bearing substitutions at the C1 position were found to be inactive. mdpi.comresearchgate.net
4-Amino Group: The 4-amino group on the quinoline ring is a key feature of this chemotype for TLR8 agonism. mdpi.com
Docking studies using the crystal structure of human TLR8 have helped to rationalize these experimental findings. mdpi.comthieme-connect.com The loss of a key hydrogen bond between the furan (B31954) ring's oxygen atom and the Thr574 residue in TLR8 suggested the furan ring itself might be dispensable, paving the way for further structure-based ligand design. thieme-connect.com
Table 1: TLR8 Agonistic Activity of Furo[2,3-c]quinoline Derivatives
| Compound | C2-Substituent | EC50 (µM) mdpi.com |
|---|---|---|
| 8e | n-Butyl | 1.6 |
| 8f | n-Pentyl | Inactive |
| 8g | Isobutyl | Inactive |
| 8h | sec-Butyl | Inactive |
| 8i | tert-Butyl | Inactive |
| 8j | Cyclopentyl | Inactive |
| 8n | Phenyl | Inactive |
Antioxidant Activity and Free Radical Scavenging Mechanisms
The quinoline scaffold is present in numerous compounds that have been investigated for antioxidant properties. nih.govniscair.res.innih.gov Antioxidants can neutralize harmful free radicals, such as reactive oxygen species (ROS), through mechanisms like hydrogen atom transfer (HAT) or single electron transfer (SET). nih.gov Various synthetic quinoline derivatives have demonstrated the ability to scavenge free radicals in assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) method. nih.govniscair.res.innih.gov For instance, certain 2-phenyl-quinoline analogs derivatized with triazoles and some quinoline-incorporated imidazole (B134444) derivatives have shown good antioxidant activity. niscair.res.innih.gov
However, studies specifically evaluating the antioxidant and free radical scavenging capabilities of this compound are not prominently featured in the available literature. While the broader class of quinoline derivatives shows promise, the specific contribution of the fused furan ring and the C2-phenyl substitution in this particular scaffold to its antioxidant potential requires dedicated investigation. ekb.egnih.gov
Antiplatelet Aggregation Activity
Uncontrolled platelet aggregation can lead to thrombosis and serious cardiovascular events. nih.gov Furoquinoline alkaloids, a class of natural products, have been shown to possess antiplatelet aggregation activity. mdpi.comthieme-connect.comresearchgate.net For example, compounds such as confusameline and skimmianine (B1681810), isolated from Melicope confusa, demonstrated significant inhibition of platelet aggregation. researchgate.net
Furthermore, synthetic work on the regioisomeric furo[3,2-c]quinolone scaffold has highlighted its potential as a pharmacophore for developing agents with antiplatelet aggregation activity. rsc.org While these findings suggest that the furoquinoline core is a promising structure for this biological effect, direct experimental data on the antiplatelet aggregation activity of this compound itself is limited in the reviewed scientific literature. The influence of the specific C2-phenyl substitution on this activity remains an area for future research.
Structure Activity Relationship Sar Studies of 2 Phenylfuro 2,3 C Quinoline and Analogs
Impact of Substituent Position and Electronic Properties on Biological Activity
The placement and electronic nature of substituents on the fused ring system of 2-phenylfuro[2,3-c]quinoline are critical determinants of biological efficacy. The quinoline (B57606) nucleus possesses inherent flexibility for substitution, but not all positions yield favorable results. For instance, in broader quinoline derivatives, substitutions at the C2 and C3 positions have been found to be more advantageous for anticancer activity compared to those at C4 and C8. The introduction of halogen groups can also enhance activity by increasing lipophilicity and, consequently, cellular uptake.
The electronic properties of these substituents—whether they donate or withdraw electrons from the aromatic system—play a fundamental role. Electron-donating groups (e.g., -NH2, -OH) and electron-withdrawing groups (e.g., -NO2, -CN) alter the electron density across the molecule, which in turn influences its ability to bind to target proteins or intercalate with DNA. The effect of a substituent is not absolute and can be influenced by its position on the heterocyclic core, a phenomenon described as the reverse substituent effect.
| Scaffold/Class | Position of Substitution | Substituent Property | Impact on Biological Activity |
|---|---|---|---|
| Furo[2,3-c]quinolines | C2 | Steric Bulk (e.g., branched alkyl, aromatic groups) | Abolishes or reduces activity, indicating intolerance for steric hindrance at the binding site. |
| General Quinolines | C2, C3 | Various | Often found to be more active against certain cancer cell lines compared to substitutions at C4 and C8. |
| General Quinolines | C7 | -OH, -OCH3 | Can improve antitumor activity. |
| Aromatic Systems | Any | Electron-Donating vs. Electron-Withdrawing | Modulates the electron density of the π-system, which is critical for target interaction. |
Role of Molecular Planarity and Conjugation System in Biological Interactions
The three-dimensional shape and electronic landscape of the furoquinoline core are pivotal to its function. Furoquinoline alkaloids are noted for their planar molecular structure. This flatness is a key feature that facilitates mechanisms such as DNA intercalation, where the molecule slides between the base pairs of the DNA double helix. This interaction can disrupt DNA replication and transcription, contributing to the cytotoxic and mutagenic properties observed in some of these compounds.
The fusion of the furan (B31954) and quinoline rings creates an extended, conjugated π-electron system. This system, which includes the critical C=N bond of the quinoline moiety, is not merely a rigid scaffold but an active electronic component of the molecule. Extending the conjugated system, for instance through benzannulation (fusing an additional benzene (B151609) ring), can stabilize the molecule's lowest unoccupied molecular orbital (LUMO). This stabilization enhances the electron-accepting properties of the scaffold, which is central to its chemical reactivity and the nature of its biological interactions. The ability of the molecule to participate in charge-transfer and redox processes, which are often mediated by this conjugated system, is fundamental to its biological effects.
Influence of Side Chain Modifications at the Furan and Quinoline Rings
SAR studies on furo[2,3-c]quinolines have revealed a high degree of sensitivity to side chain modifications, particularly at the C2 position of the furan ring and the C1 position of the quinoline ring. In the pursuit of Toll-like receptor 8 (TLR8) agonists, a systematic exploration of C2-substituted furo[2,3-c]quinolines demonstrated stringent structural requirements.
Maximal potency as a pure TLR8 agonist was achieved with a C2-butyl group, which registered an EC50 of 1.6 µM. This optimal chain length was highly specific; analogs with either shorter (
Future Directions and Research Perspectives
Development of Novel and Efficient Synthetic Routes for Substituted 2-Phenylfuro[2,3-C]quinolines
The synthesis of furo[2,3-c]quinolone derivatives has been approached using various chemical strategies. A notable method involves the reaction of 2-(furan-3-yl)aniline with substituted benzylamines in the presence of a catalyst system such as 1,10-phenanthroline-5,6-dione (B1662461) (phd)/FeCl3 with p-toluene sulfonic acid (TsOH·H2O) as an additive. rsc.org This approach has proven effective for generating a library of furo[2,3-c]quinolone derivatives with moderate to good yields. rsc.org
Future research should focus on adapting and optimizing these existing methods for the specific synthesis of 2-phenylfuro[2,3-c]quinoline and its derivatives. This could involve the use of phenyl-substituted furan (B31954) precursors or the application of palladium-catalyzed cross-coupling reactions to introduce the phenyl group at a late stage of the synthesis. The development of one-pot or multicomponent reactions would also be a significant advancement, offering a more streamlined and environmentally friendly approach to these molecules.
Key areas for future synthetic exploration include:
Microwave-assisted synthesis: To potentially reduce reaction times and improve yields.
Flow chemistry: For safer and more scalable production of these compounds.
Green chemistry approaches: Utilizing less hazardous solvents and reagents to minimize environmental impact.
Exploration of Undiscovered Biological Activities and Therapeutic Potential
Furoquinoline alkaloids, as a class, are known to exhibit a wide range of pharmacological properties, including antibacterial, antifungal, antiviral, cytotoxic, and enzyme-inhibitory effects. nih.gov Specifically, derivatives of the furo[2,3-c]quinolone scaffold have demonstrated significant anticancer activity. rsc.org
A series of synthesized furo[2,3-c]quinolone derivatives were screened for their anticancer activity against various cell lines, with some compounds showing notable dose-dependent cytotoxic effects. rsc.org For instance, compound 3h from a recent study demonstrated significant cytotoxicity against KAIMRC2 and HCT8 cancer cell lines. rsc.org The mechanism of action for this compound was found to involve the induction of apoptosis, characterized by cell shrinkage and nuclear condensation. rsc.org
The future exploration of this compound's biological activities should be broad and systematic. Initial research should focus on its potential as an anticancer agent, building upon the findings for related furo[2,3-c]quinolone structures.
Table 1: Anticancer Activity of a Representative Furo[2,3-c]quinolone Derivative (Compound 3h)
| Cell Line | Activity | Observations |
|---|---|---|
| KAIMRC2 | High Cytotoxicity | Dose-dependent effect, induction of apoptosis, cell shrinkage, nuclear condensation. rsc.org |
| HCT8 | Moderate Cytotoxicity | Dose-dependent effect. rsc.org |
Beyond cancer, the therapeutic potential of this compound could extend to other areas, given the diverse bioactivities of the broader furoquinoline family. nih.gov Future research should investigate its potential as:
An antimicrobial agent: Against a panel of pathogenic bacteria and fungi.
An antiviral agent: Targeting various viral life cycle stages.
An anti-inflammatory agent: Assessing its ability to modulate inflammatory pathways.
A neuroprotective agent: Investigating its potential in models of neurodegenerative diseases.
Rational Design of Next-Generation Furo[2,3-C]quinoline Compounds with Enhanced Specificity
The rational design of new therapeutic agents is crucial for improving efficacy and reducing off-target effects. For the furo[2,3-c]quinoline scaffold, initial studies have shown a correlation between the binding scores from molecular docking and the observed biological activity, suggesting that a rational design approach is viable. rsc.org
Future efforts in designing next-generation this compound compounds should focus on a detailed understanding of their structure-activity relationships (SAR). This involves systematically modifying the chemical structure and assessing the impact on biological activity. Key areas for modification include:
Substitution on the phenyl ring: Introducing various electron-donating and electron-withdrawing groups to probe the electronic requirements for optimal activity.
Modification of the quinoline (B57606) core: Adding substituents at different positions to enhance binding affinity and selectivity for the biological target.
Alterations to the furan ring: Although the 2-phenyl group is the focus, minor modifications could be explored.
By combining SAR data with structural information of the target protein, it will be possible to design novel derivatives with enhanced specificity and potency.
Integration of Advanced Computational Methodologies in Furoquinoline Drug Discovery
Advanced computational methodologies are indispensable tools in modern drug discovery. For the furo[2,3-c]quinoline class of compounds, molecular docking has already been employed to understand the binding affinity and interactions with potential biological targets. rsc.org
The future integration of computational tools in the research of this compound should be more comprehensive. This includes:
Quantitative Structure-Activity Relationship (QSAR) studies: To build predictive models that correlate the chemical structure of the compounds with their biological activity.
Molecular dynamics simulations: To study the dynamic behavior of the compound when bound to its target, providing insights into the stability of the complex.
Pharmacophore modeling: To identify the key chemical features responsible for the biological activity, which can then be used to screen virtual libraries for new potential hits.
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction: To computationally assess the drug-like properties of new designs at an early stage, helping to prioritize compounds with favorable pharmacokinetic profiles.
By leveraging these advanced computational techniques, the discovery and development process for novel this compound-based therapeutics can be significantly accelerated.
Q & A
Q. What are the common synthetic routes for 2-phenylfuro[2,3-c]quinoline derivatives?
- Methodological Answer : Two primary approaches are documented:
- Domino Condensation-Heck Cyclization : Starting with 4-bromoquinolin-3-amine derivatives and aldehydes, this one-pot reaction forms the tricyclic core via sequential condensation and palladium-catalyzed cyclization. Yields depend on substituent compatibility and reaction conditions (e.g., solvent, temperature) .
- Pd-Catalyzed Annulation : Utilizes palladium catalysts to construct the furan ring via cross-coupling, enabling selective functionalization at specific positions (e.g., N-methylation) .
- Substituent Introduction : Alkyl/aryl groups at the 2-position are introduced using pre-functionalized aldehydes or post-synthetic modifications (e.g., hydroxylation, amination) .
Q. How can the structure of this compound derivatives be confirmed?
- Methodological Answer :
- Spectroscopic Techniques :
- H/C NMR : Key signals include aromatic protons (δ 6.5–8.5 ppm) and furan oxygen-adjacent carbons (δ 100–110 ppm). Coupling constants help distinguish regioisomers .
- Mass Spectrometry (ESI-MS) : Matches experimental molecular ion peaks with calculated values (e.g., [M+H]) to confirm molecular formula .
- X-ray Crystallography : Resolves absolute configuration and bond angles, as demonstrated for hexahydrofuroquinoline derivatives .
Q. What are the critical steps in domino condensation-Heck cyclization reactions?
- Methodological Answer :
- Step 1 (Condensation) : Formation of imine intermediates between amines and aldehydes.
- Step 2 (Heck Cyclization) : Palladium-mediated C–C coupling to close the furan ring.
- Optimization : Control of temperature (80–120°C) and base (e.g., KCO) is crucial to avoid side reactions like over-methylation .
Advanced Research Questions
Q. How can substituent effects on Toll-like Receptor 8 (TLR8) selectivity be systematically studied?
- Methodological Answer :
- Substituent Library Synthesis : Prepare derivatives with varying alkyl chain lengths (e.g., propyl to hexyl) and polar groups (e.g., hydroxy, ethoxy) .
- Biological Assays : Measure TLR8 inhibition via luciferase reporter assays. Correlate activity trends with substituent hydrophobicity/steric effects.
- Example : 2-Hexyl derivatives show higher TLR8 affinity than shorter chains due to enhanced hydrophobic interactions .
Q. How can contradictions in reaction yields between synthetic methods be resolved?
- Methodological Answer :
- Comparative Analysis :
| Method | Yield Range | Key Limitations | Reference |
|---|---|---|---|
| Domino Condensation-Heck | 40–60% | Sensitive to substituent bulk | |
| Pd-Catalyzed Annulation | 70–85% | Requires pre-functionalized substrates |
- Root Cause Identification : Low yields in domino reactions may stem from incomplete cyclization; optimize palladium loading or ligand choice .
Q. What strategies enable selective functionalization of the quinoline core?
- Methodological Answer :
- N-Methylation : Use CHI in THF under reflux, followed by NH extraction to isolate mono-methylated products .
- C-H Activation : Direct functionalization at the 4-position via Pd-mediated coupling with aryl halides .
Q. How should discrepancies in biological activity data be addressed?
- Methodological Answer :
- Data Validation : Replicate assays under standardized conditions (e.g., cell line, incubation time).
- Structural Reanalysis : Confirm compound purity via HPLC and re-examine NMR assignments for potential mischaracterization .
Tables for Key Data
Q. Table 1: Substituent Effects on TLR8 Activity
| Substituent (Position 2) | TLR8 IC (nM) | Key Structural Feature | Reference |
|---|---|---|---|
| Propyl | 850 | Moderate hydrophobicity | |
| Hexyl | 120 | Enhanced hydrophobic surface | |
| Hydroxypropyl | 320 | Hydrogen-bond donor capacity |
Q. Table 2: Synthetic Method Comparison
| Parameter | Domino Condensation-Heck | Pd-Catalyzed Annulation |
|---|---|---|
| Typical Yield | 40–60% | 70–85% |
| Functionalization Flexibility | High (pre-cyclization) | Limited (post-cyclization) |
| Scalability | Moderate | High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
